molecular formula C7H3Cl2FO B1471286 2,3-Dichloro-4-fluorobenzaldehyde CAS No. 845907-07-5

2,3-Dichloro-4-fluorobenzaldehyde

Cat. No. B1471286
M. Wt: 193 g/mol
InChI Key: VTGDPGXIJYFMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dichloro-4-fluorobenzaldehyde” is a halogen substituted benzaldehyde . It is a potent chemical compound with diverse applications in scientific research. Its unique properties make it a valuable tool for studying organic synthesis, medicinal chemistry, and material science.


Chemical Reactions Analysis

2,3-Dichloro-4-fluorobenzaldehyde may be used in the synthesis of substituted α-cyanocinnamic acid, via Knoevenagel condensation reaction . It has also been used in the preparation of 4-(2,3-dichlorobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, a Schiff base .

Scientific Research Applications

Synthesis of Thiazolidin-4-one Derivatives

2,3-Dichloro-4-fluorobenzaldehyde has been utilized in synthesizing thiazolidin-4-one derivatives. These derivatives have shown promise in antioxidant activity, highlighting the potential of 2,3-Dichloro-4-fluorobenzaldehyde in the development of antioxidant compounds (El Nezhawy et al., 2009).

Fluorobenzaldehyde Synthesis Research

Fluorobenzaldehydes in Catalytic Activities

Studies have shown that 2,3-Dichloro-4-fluorobenzaldehyde and its derivatives can be synthesized through various methods, such as halogen-exchange reactions. These fluorobenzaldehydes have applications in catalytic processes and are used in synthesizing other valuable chemical compounds (Yoshida & Kimura, 1988).

Applications in Medicinal Chemistry

2,3-Dichloro-4-fluorobenzaldehyde has been employed in medicinal chemistry. For example, it was used in synthesizing intermediates for brexpiprazole, indicating its value in pharmaceutical research and development (Wu et al., 2015).

Analysis in Chromatography

This compound has also been analyzed in chromatographic studies. Its derivatives have been separated and identified using methods like gas-liquid chromatography, underscoring its relevance in analytical chemistry (Korhonen & Knuutinen, 1984).

Environmental and Material Sciences

In environmental and material sciences, 2,3-Dichloro-4-fluorobenzaldehyde derivatives have been used in the synthesis of microporous polyaminals. These materials show promise in adsorbing carbon dioxide, demonstrating the compound's potential in environmental applications (Li et al., 2016).

properties

IUPAC Name

2,3-dichloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGDPGXIJYFMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-4-fluorobenzaldehyde
Reactant of Route 2
2,3-Dichloro-4-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-4-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-4-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,3-Dichloro-4-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-4-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.